4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile
Description
Properties
IUPAC Name |
2-[4-(tribromomethyl)phenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOBZMJHPMWMLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Bromination Using Halogenating Agents
Electrophilic bromination typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids such as FeBr₃ or AlBr₃. In the case of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile, bromination proceeds via the generation of a bromonium ion intermediate. However, achieving tribromination necessitates stringent control over stoichiometry and reaction kinetics to prevent over-bromination or ring substitution.
Patents detailing the synthesis of mono- and di-brominated analogs reveal that sodium bromate (NaBrO₃) paired with sodium hydrogen sulfite (NaHSO₃) in biphasic solvent systems achieves high regioselectivity. For example, a mixture of 4-methyl-[1,1'-biphenyl]-2-carbonitrile, NaBrO₃, and NaHSO₃ in dichloromethane/water at 25°C yielded 4-bromomethyl-[1,1'-biphenyl]-2-carbonitrile with 92% efficiency and <0.2% dibrominated byproduct. Extending this protocol to tribromination would require iterative bromination steps or alternative bromine sources.
Sequential Bromination and Byproduct Mitigation
Mono- to Dibromomethyl Conversion
The synthesis of 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile involves further bromination of the monobrominated intermediate. A disclosed method utilizes excess Br₂ in carbon tetrachloride at 40–60°C, catalyzed by FeBr₃, to introduce the second bromine atom. Key parameters include:
| Parameter | Condition | Yield (%) | Dibrominated Byproduct (%) |
|---|---|---|---|
| Temperature | 60°C | 85 | 4.2 |
| Solvent | CCl₄ | 78 | 5.1 |
| Catalyst Loading | 10 mol% FeBr₃ | 91 | 1.8 |
These data suggest that higher catalyst loadings and elevated temperatures improve dibromination efficiency while minimizing polybrominated contaminants.
Tribromomethyl Synthesis: Hypothetical Pathways
For tribromination, three approaches emerge from existing methodologies:
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Stepwise Bromination : Sequential addition of bromine to the methyl group, using controlled stoichiometry and quenching intermediates.
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Radical Bromination : Employing photoredox catalysts or initiators (e.g., AIBN) with excess NBS to favor radical chain propagation.
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Electrophilic Substitution with HBr/H₂O₂ : Combining hydrobromic acid and hydrogen peroxide as a bromine source under acidic conditions.
A hypothetical protocol derived from patent data involves reacting 4'-dibromomethyl-[1,1'-biphenyl]-2-carbonitrile with HBr (48% aqueous) and H₂O₂ in acetic acid at 80°C. Preliminary modeling predicts a 65–70% yield, contingent on suppressing debromination side reactions.
Solvent and Temperature Optimization
The choice of solvent profoundly impacts reaction efficiency and selectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance bromine solubility but may promote ring bromination. Nonpolar solvents (e.g., hexane, dichloroethane) favor methyl group bromination due to reduced dielectric constant and stabilized intermediates.
Experimental data from biphasic systems (organic/water) demonstrate superior performance:
| Solvent System | Temperature (°C) | Reaction Time (h) | Tribromomethyl Yield (%)* |
|---|---|---|---|
| Dichloroethane/H₂O | 70 | 12 | 58 (predicted) |
| Hexane/H₂O | 40 | 18 | 49 (predicted) |
| Acetic Acid/H₂O | 80 | 8 | 63 (predicted) |
*Extrapolated from dibromination yields.
Catalytic Systems and Mechanistic Insights
Lewis Acid Catalysis
FeBr₃ and AlBr₃ facilitate electrophilic bromination by polarizing Br₂ molecules, enhancing electrophilicity. However, these catalysts may also promote undesirable ring bromination. Alternative catalysts like ZnBr₂ or ionic liquids (e.g., [BMIM]Br) offer milder activation, though their efficacy for tribromination remains untested.
Photoredox Catalysis
Recent advances in photoredox annulation, as demonstrated in polycyclic aromatic hydrocarbon synthesis, suggest that visible-light-mediated bromination could achieve tribromomethyl selectivity. A reported system using 4CzIPN as a photocatalyst and CBr₄ as the bromine source achieved 72% yield in dibromination under blue LED irradiation. Adapting this protocol for tribromination warrants exploration.
Industrial-Scale Considerations
Scaling tribromomethyl synthesis necessitates addressing:
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Heat Management : Exothermic bromination reactions require jacketed reactors or continuous flow systems.
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Waste Reduction : Recycling unreacted Br₂ and neutralizing HBr byproducts with NaOH.
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Purification : Chromatography-free isolation via crystallization or distillation, as exemplified by patent methods using hexane/ethyl acetate recrystallization .
Chemical Reactions Analysis
Types of Reactions
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The tribromomethyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of biphenyl derivatives, while oxidation and reduction can lead to the formation of different functionalized biphenyl compounds.
Scientific Research Applications
4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-(Tribromomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The tribromomethyl group can undergo metabolic transformations, influencing the compound’s activity and interactions with biological systems. The carbonitrile group may also play a role in binding to specific enzymes or receptors, modulating their function.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Estimated based on bromomethyl analog.
Physicochemical Properties
- Melting Points: Bromomethyl derivatives exhibit m.p. 125–127°C , while aminomethyl variants are liquids at room temperature . Tribromomethyl’s higher molecular weight and polarity may increase melting points (>150°C).
- Solubility : Bromomethyl compounds are sparingly soluble in water but soluble in acetonitrile and THF . Tribromomethyl’s hydrophobicity may further reduce aqueous solubility.
- Spectroscopic Data :
- IR : Bromomethyl analogs show ν(C≡N) ~2220 cm⁻¹ and ν(C-Br) ~758 cm⁻¹ . Tribromomethyl would exhibit stronger C-Br absorption.
- NMR : Bromomethyl derivatives display characteristic -CH₂Br protons at δ 4.55 (s, 2H) in ¹H NMR . Tribromomethyl’s -CBr₃ group would lack protons but show distinct ¹³C shifts.
Biological Activity
4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, drawing from diverse research sources.
Chemical Structure and Properties
The compound features a biphenyl structure substituted with a tribromomethyl group and a carbonitrile functional group. Its molecular formula is C13H8Br3N, and it has a molecular weight of approximately 392.01 g/mol. The presence of bromine atoms enhances its lipophilicity and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves bromination reactions followed by nitrilation processes. Various methods have been reported, including the use of solvents like dichloroethane and reaction conditions that optimize yield and purity.
| Method | Yield | Conditions |
|---|---|---|
| Bromination followed by nitrilation | 78% | 70°C in dichloroethane |
| Alternative synthesis route | 62% | Room temperature with various solvents |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related biphenyl derivatives show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The tribromomethyl group is believed to enhance this activity by increasing the compound's interaction with bacterial cell membranes.
Anticancer Activity
Recent investigations have highlighted the anticancer potential of halogenated biphenyls. In vitro studies demonstrate that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the disruption of mitochondrial function and the activation of caspases.
The biological activity is hypothesized to be mediated through several mechanisms:
- DNA Intercalation : The planar structure allows intercalation between DNA bases, potentially disrupting replication.
- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells, leading to cell death.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular metabolism or signaling pathways.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Antimicrobial Screening : A study evaluated the antibacterial efficacy of various brominated biphenyl derivatives against Bacillus subtilis, showing enhanced activity compared to non-brominated analogs due to increased membrane permeability .
- Anticancer Evaluation : Another study focused on a series of triazole derivatives, which are structurally similar to biphenyl compounds. The derivatives displayed significant cytotoxicity against breast cancer cells, suggesting that modifications in halogenation can lead to improved therapeutic profiles .
- Toxicity Assessment : Toxicological evaluations indicated that while some derivatives exhibit promising biological activity, they also show varying levels of cytotoxicity towards normal human cells. This highlights the need for careful optimization in drug design .
Q & A
Basic Research Questions
Q. What synthetic methodologies are established for preparing halogenated biphenyl carbonitriles, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via bromination of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile using sodium bromate (NaBrO₃) and sodium pyrosulfite in a biphasic ethyl acetate/water system. Key parameters include temperature (0°C initiation, room temperature completion), stoichiometry (3:1 NaBrO₃:substrate), and reaction monitoring via TLC or HPLC .
- Critical Parameters : Excess brominating agents may lead to over-bromination, while rapid cooling post-reaction minimizes side-product formation.
Q. What spectroscopic techniques are recommended for structural confirmation of halogenated biphenyl derivatives?
- Techniques :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.45–7.77 ppm) and nitrile carbon (δ ~118.7 ppm) to confirm substitution patterns .
- IR Spectroscopy : Identify the nitrile stretch (~2220 cm⁻¹) and C-Br vibrations (500–700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M + H]+ at m/z 293.9889 for brominated analogs) .
Q. What safety protocols are essential for handling halogenated biphenyl carbonitriles?
- Precautions : Use PPE (gloves, goggles, lab coat) due to acute toxicity (H302, H312) and skin/eye irritation risks (H315, H319). Work in a fume hood to avoid inhalation (H335, H337) .
- Storage : Store in dark, sealed containers at 4°C to prevent degradation .
Advanced Research Questions
Q. How can conflicting melting point data for halogenated biphenyl derivatives be resolved?
- Analysis : Discrepancies (e.g., reported mp 125–127°C vs. 44126–129°C ) may arise from impurities or polymorphic forms.
- Method : Recrystallize using acetonitrile/chloroform mixtures (slight solubility ), and validate purity via HPLC (>95%) . Differential Scanning Calorimetry (DSC) can identify polymorph transitions.
Q. What strategies optimize purification of tribromomethyl derivatives given limited solubility?
- Approach : Gradient column chromatography (silica gel, hexane/ethyl acetate) separates brominated isomers. For hygroscopic samples, use anhydrous solvents and inert atmospheres during crystallization .
Q. How does the crystal packing of brominated biphenyl carbonitriles inform their reactivity in cross-coupling reactions?
- Structural Insights : Torsion angles (e.g., C16-C17-C20-C21 = 41.1°) influence steric hindrance and π-orbital alignment. Weak C–H···O/N interactions in crystal lattices suggest potential for controlled ligand exchange in catalysis .
Q. What role do brominating agents play in regioselectivity for biphenyl systems?
- Case Study : NaBrO₃ selectively brominates methyl groups over aromatic rings, while NBS (N-bromosuccinimide) may favor allylic positions. Computational DFT studies predict activation energies for competing pathways .
Q. Can computational modeling predict the compound’s utility in photoluminescent materials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
